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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

A Note on Nomenclature: The identifier "TSR-011" has been associated with two distinct
therapeutic agents. This guide will address both compounds to provide a comprehensive
overview. The primary focus will be on Dostarlimab (TSR-042), a highly successful
programmed death receptor-1 (PD-1) inhibitor, for which "TSR-011" may have been an early
internal designator. Additionally, this guide will cover Belizatinib (TSR-011), a dual anaplastic
lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which
development has been discontinued.

Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor

Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype
that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1).
[1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO)
cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune
system to recognize and eliminate cancer cells.[1][4]

Core Mechanism of Action: PD-1 Blockade

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-
cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells.
[1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that
suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells
to evade the immune system.[1][4]
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Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction
between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory
signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]
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Signaling Pathway: PD-1 Inhibition by Dostarlimab

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9694305/
https://www.tandfonline.com/doi/abs/10.1080/19420862.2021.1954136?tab=permissions&scroll=top
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694305/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Tumor Cell

Tumor Antigen

Dostarlimab
MHC (TSR-042) PD-L1/PD-L2
l
I
I
l
» . Binding leads to
Recognition Blocks Interaction ,nhibitory Signal
:
I

T-Cell

PD-1 Receptor

I
I
I
I
I
Signal 1 :
I
I
I
I
I

Inhibition of
T-Cell Function

T-Cell Activation
(Cytokine Release, Proliferation)

Click to download full resolution via product page

Caption: PD-1 signaling pathway and inhibition by Dostarlimab.

Experimental Protocols: Key Assays
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Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding
characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus
monkey PD-1 protein were assessed using SPR.[7] This technique measures the change in the
refractive index at the surface of a sensor chip as the antibody (analyte) flows over the
immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation
rates, and ultimately the binding affinity (KD).[7]

Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-
surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing
human or cynomolgus monkey PD-1 were used.[7] Cells were incubated with varying
concentrations of dostarlimab, and the binding was detected using a fluorescently labeled
secondary antibody. The mean fluorescence intensity was measured by flow cytometry to
calculate the half-maximal effective concentration (EC50).

Clinical Trial Workflow: The GARNET Study

The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated
the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.[8]
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Caption: Simplified workflow of the GARNET clinical trial.

Clinical Efficacy of Dostarlimab

Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients
with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.
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Objective
. . . Complete
TriallCohort Patient Population Response Rate
Response (CR)
(ORR)
GARNET (dMMR Recurrent/Advanced
] 42.3% 12.7%
Endometrial Cancer) dMMR EC
Phase Il (dAMMR Locally Advanced 100% (Clinical 100%
0
Rectal Cancer) dMMR Rectal Cancer Complete Response)

In a phase Il study of patients with locally advanced dMMR rectal cancer, treatment with
dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who
completed treatment, allowing them to avoid surgery.[10][11]

Part 2: Belizatinib (TSR-011): A Dual ALK/TRK
Inhibitor

Belizatinib (TSR-011) is an orally available, small molecule inhibitor of both anaplastic
lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13]
Its development was discontinued due to limited clinical activity in the context of a competitive
therapeutic landscape.[14]

Core Mechanism of Action: Kinase Inhibition

ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene
rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung
cancer (NSCLC).[12] These kinases activate downstream signaling pathways, such as the
RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.

Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their
autophosphorylation and subsequent activation of downstream signaling.[15] This disruption of
oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on
these pathways.[12]

Quantitative Data: In Vitro Potency
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Parameter Value Target
IC50 0.7 nM Wild-type ALK kinase
<3nM TRKA, TRKB, TRKC
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Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.

Experimental Protocols: Phase l/lla Clinical Trial

Trial Design (NCT02048488): This was a phase l/lla, open-label, non-randomized, dose-
escalation, and cohort expansion trial.[14][16] The primary objective of the phase | portion was
to evaluate the safety and tolerability of TSR-011 and to determine the maximum tolerated
dose (MTD) and recommended phase 2 dose (RP2D).[14]

Patient Population: Patients with metastatic or locally advanced solid tumors who had failed
standard therapy were enrolled.[16] Expansion cohorts focused on patients with confirmed
ALK-positive or TRK-positive tumors.[14]

Clinical Trial Workflow: NCT02048488
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Caption: Simplified workflow of the Belizatinib (TSR-011) Phase I/lla trial.

Clinical Efficacy of Belizatinib

Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg
every 8 hours).[14] However, its clinical activity was limited.
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Patient Cohort Outcome Number of Patients

ALK inhibitor-naive, ALK+

Partial Response 6 of 14
NSCLC

Stable Disease 8 of 14

Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the
further development of Belizatinib (TSR-011) was discontinued.[14]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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